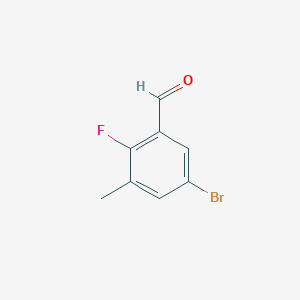

5-Bromo-2-fluoro-3-metilbenzaldehído

Descripción general

Descripción

“5-Bromo-2-fluoro-3-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It has a molecular weight of 217.04 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “5-Bromo-2-fluoro-3-methylbenzaldehyde” involves several steps. One key synthetic step is a Wittig reaction using various heterocyclic aldehydes . Another method involves the reaction of 5-bromo-2-fluorotoluene with anhydrous dimethylformamide .

Molecular Structure Analysis

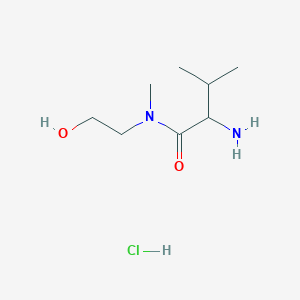

The InChI code for “5-Bromo-2-fluoro-3-methylbenzaldehyde” is 1S/C8H6BrFO/c1-5-2-6 (4-11)8 (10)7 (9)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.

Physical and Chemical Properties Analysis

“5-Bromo-2-fluoro-3-methylbenzaldehyde” has a density of 1.71 g/mL at 25 °C and a boiling point of 230 °C . It is stored at a temperature of 2-8°C . The refractive index n20/D is 1.57 (lit.) .

Aplicaciones Científicas De Investigación

Síntesis de Benzoxaboroles

5-Bromo-2-fluoro-3-metilbenzaldehído: se utiliza como precursor en la síntesis de benzoxaboroles . Los benzoxaboroles son compuestos que han encontrado aplicaciones en la química medicinal debido a su actividad biológica. Se utilizan en el desarrollo de nuevos fármacos, particularmente como inhibidores de enzimas como la β-lactamasa de serina, que es significativa en la resistencia a los antibióticos.

Aplicaciones en Ciencia de Materiales

En ciencia de materiales, este compuesto sirve como un bloque de construcción para crear receptores moleculares . Estos receptores se pueden utilizar en sensores y otros dispositivos que se basan en el reconocimiento molecular, lo cual es crucial para detectar sustancias específicas o cambios en el medio ambiente.

Ingeniería de Cristales

La estructura única del compuesto permite su uso en ingeniería de cristales . Este campo implica el diseño y la síntesis de materiales con estructuras cristalinas específicas. Estos materiales pueden tener propiedades únicas como alta estabilidad térmica o características ópticas específicas, lo que los hace útiles en diversas aplicaciones tecnológicas.

Impresión Molecular

This compound: se puede utilizar en procesos de impresión molecular . Esta técnica crea un polímero con cavidades que son complementarias en forma a la molécula diana. Se utiliza ampliamente para crear sitios de unión selectivos en sensores y para separar sustancias en química analítica.

Tintes y Biosensores

Este compuesto también es un precursor de tintes y biosensores . Los biosensores son dispositivos analíticos que combinan un componente biológico con un detector fisicoquímico. Se utilizan ampliamente en el cuidado de la salud para monitorear los niveles de glucosa, detectar patógenos y otros fines diagnósticos.

Reacciones de Sustitución Nucleofílica

La posición bencílica de This compound lo hace adecuado para reacciones de sustitución nucleofílica . Estas reacciones son fundamentales en la síntesis orgánica y se pueden utilizar para introducir varios grupos funcionales en el compuesto, que luego se pueden utilizar para crear una amplia gama de derivados para futuras investigaciones y desarrollo.

Safety and Hazards

The safety information for “5-Bromo-2-fluoro-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Benzaldehyde derivatives are generally known to interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound .

Result of Action

Benzaldehyde derivatives are known to have various biological activities, which can lead to diverse cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-methylbenzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility can influence its distribution in the body, thereby affecting its action and efficacy .

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-fluoro-3-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that 5-Bromo-2-fluoro-3-methylbenzaldehyde can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its physicochemical properties, such as high GI absorption and BBB permeability, indicate its potential to interact with biomolecules within the gastrointestinal tract and the brain .

Cellular Effects

5-Bromo-2-fluoro-3-methylbenzaldehyde affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes involved in the metabolism of xenobiotics . This can lead to changes in cellular metabolism and potentially affect cell viability and function.

Molecular Mechanism

The molecular mechanism of 5-Bromo-2-fluoro-3-methylbenzaldehyde involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, its inhibition of CYP1A2 can result in the accumulation of substrates that are normally metabolized by this enzyme . This can lead to changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-fluoro-3-methylbenzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of 5-Bromo-2-fluoro-3-methylbenzaldehyde may lead to respiratory irritation and skin corrosion . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and industry.

Metabolic Pathways

5-Bromo-2-fluoro-3-methylbenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of 5-Bromo-2-fluoro-3-methylbenzaldehyde within cells and tissues are influenced by its physicochemical properties. It has high GI absorption and BBB permeability, indicating its potential to be transported across the gastrointestinal tract and the blood-brain barrier . This can affect its localization and accumulation within different tissues, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of 5-Bromo-2-fluoro-3-methylbenzaldehyde can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes .

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHVNWUVFDFSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682023 | |

| Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903875-64-9 | |

| Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)

![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)

![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)